1,1,1,2,4,4,4-Heptafluorobutane
Description
Overview of Perfluorinated and Partially Fluorinated Hydrocarbons in Contemporary Chemistry
Perfluorinated and partially fluorinated hydrocarbons are foundational to contemporary chemistry due to the unique properties conferred by the carbon-fluorine (C-F) bond, one of the strongest covalent bonds in organic chemistry. nih.gov Perfluorinated compounds (PFCs) are organofluorine compounds where all hydrogen atoms on the carbon chain have been replaced by fluorine, rendering them devoid of C-H bonds. wikipedia.org Partially fluorinated hydrocarbons, or hydrofluorocarbons (HFCs), retain one or more C-H bonds.
This structural difference leads to a spectrum of properties. The dense sheath of fluorine atoms in PFCs results in high chemical and thermal stability, low surface tension, and both water-repellent (hydrophobic) and oil-repellent (oleophobic) characteristics. nih.gov These attributes make them valuable as surfactants, components in fire-fighting foams, and for creating stain-resistant surfaces for fabrics. wikipedia.orgnih.gov HFCs, while still possessing enhanced stability compared to their non-fluorinated hydrocarbon counterparts, have different chemical reactivities and physical properties due to the presence of C-H bonds. The production of these compounds often involves methods like electrofluorination. wikipedia.org
The stability that makes these compounds desirable also contributes to their persistence in the environment, a major focus of current scientific investigation. nih.govnih.gov
Table 1: Comparative Properties of Hydrocarbons vs. Fluorocarbons
| Property | Hydrocarbon (e.g., Butane) | Fluorocarbon (e.g., Perfluorobutane) |
|---|---|---|
| Dominant Bonds | C-H, C-C | C-F, C-C |
| Chemical Reactivity | Generally higher | Very low |
| Thermal Stability | Lower | Higher |
| Surface Tension | Higher | Significantly lower |
| Solubility | Soluble in non-polar solvents | Soluble in fluorinated solvents |
Research Significance of Heptafluorobutane Derivatives in Chemical Science
Heptafluorobutane derivatives, which include the specific isomer 1,1,1,2,4,4,4-heptafluorobutane, are of significant interest in chemical science as they represent a bridge between fully and lightly fluorinated systems. With seven fluorine atoms, these molecules exhibit pronounced fluorocarbon characteristics while the remaining hydrogen atom provides a site for chemical functionalization.
The compound this compound is a partially fluorinated hydrocarbon supplied to researchers for early discovery studies. sigmaaldrich.com Its value lies in its potential as a building block for more complex molecules, as a specialty solvent, or as a test compound for developing new synthetic methodologies in organofluorine chemistry. The precise arrangement of fluorine atoms in this isomer influences its dipole moment, boiling point, and reactivity, making it a subject for fundamental physicochemical studies.
The broader class of heptafluorobutanes includes various isomers and substituted versions, such as iodo- and chloro-heptafluorobutanes, which serve as important intermediates in organic synthesis. epa.govepa.gov For instance, the presence of an iodine atom in 1,1,1,2,2,3,3-heptafluoro-4-iodobutane (B1294390) allows for a range of coupling reactions to introduce the heptafluorobutyl group into other organic structures, a common strategy in the development of pharmaceuticals and agrochemicals where fluorine incorporation can enhance metabolic stability and potency. epa.govnih.gov
Table 2: Physicochemical Data for this compound
| Property | Value |
|---|---|
| CAS Number | 86884-16-4 |
| Linear Formula | C4H3F7 |
| SMILES String | FC(F)(F)C(F)CC(F)(F)F |
| InChI Key | KPIWBTHJFIZHLS-UHFFFAOYSA-N |
Data sourced from Sigma-Aldrich. sigmaaldrich.com
Scope and Objectives of Academic Inquiry into Fluorinated Butanes
Academic research into fluorinated butanes encompasses a wide range of objectives, driven by both fundamental scientific curiosity and the pursuit of practical applications. A primary goal is the development of novel and efficient synthetic routes to access specific isomers and derivatives. google.com This includes exploring new fluorinating agents and catalytic methods to control the regioselectivity of fluorination.
A significant area of investigation involves understanding the structure-property relationships of these compounds. Researchers study how the number and position of fluorine atoms affect molecular conformation, intermolecular interactions, and bulk properties. This fundamental knowledge is crucial for designing new materials with tailored characteristics, such as advanced lubricants, dielectrics, or liquid crystals. For example, highly fluorinated molecules are being investigated for their unique electron-accepting capabilities, which differ from traditional π-conjugated systems. researchgate.net
Furthermore, in response to the environmental persistence of many organofluorine compounds, a major objective of modern academic inquiry is the principle of "benign by design." This involves creating fluorinated molecules that are effective for their intended purpose but can be degraded or recycled. Recent research has demonstrated innovative methods to recover fluoride (B91410) from per- and polyfluoroalkyl substance (PFAS) waste, transforming persistent pollutants back into valuable fluorochemicals for use in synthesizing medicines and other products. ox.ac.uk This push towards a circular fluorine economy represents a critical frontier in the field.
Compound Index
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1,1,1,2,2,3,3-Heptafluoro-4-iodobutane |
| Butane (B89635) |
| Carbon |
| Chlorine |
| Fluorine |
| Hydrogen |
| Iodine |
| Perfluorobutane |
Structure
3D Structure
Properties
IUPAC Name |
1,1,1,2,4,4,4-heptafluorobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F7/c5-2(4(9,10)11)1-3(6,7)8/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPIWBTHJFIZHLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380841 | |
| Record name | 1H,2H,2H-Perfluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86884-16-4 | |
| Record name | 1H,2H,2H-Perfluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 86884-16-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Chemistry of Heptafluorobutane Derivatives
Established Synthetic Pathways for Fluorinated Butane (B89635) Structures
Traditional synthetic routes to fluorinated butanes often rely on the transformation of commercially available fluorinated precursors. These methods include acid-base reactions, reductions, and esterifications, which provide foundational pathways to a variety of heptafluorobutane derivatives.
Perfluorobutanoic acid (PFBA), also known as heptafluorobutyric acid (HFBA), serves as a key precursor in the synthesis of various fluorinated compounds. wikipedia.orgnih.gov This strong acid, with the formula C3F7CO2H, is typically prepared through the electrofluorination and subsequent hydrolysis of butyryl fluoride (B91410). wikipedia.org The high electrophilicity of esters derived from PFBA allows them to readily undergo condensation reactions. wikipedia.org
A primary step in utilizing PFBA is its conversion to a salt through direct neutralization. This reaction, typically with an alkaline hydroxide (B78521) (MOH, where M can be Li, Na, K), forms the corresponding perfluorobutanoate salt (C3F7CO2M). google.com This process is analogous to the conversion of perfluorobutanesulfonyl fluoride into its corresponding salt by reacting it with a hydroxide in an alkaline solution. google.com These salts, such as silver heptafluorobutyrate, can then serve as versatile intermediates for further synthetic transformations, acting as nucleophiles or precursors in various coupling and displacement reactions to build more complex fluorinated butane structures. sigmaaldrich.com
The reduction of carbon-fluorine (C-F) bonds is energetically challenging due to their high bond strength, requiring significant electrochemical potentials, which makes direct reductive defluorination difficult. nih.gov However, reductive strategies can be effectively employed by targeting other functional groups within a polyfluorinated molecule. nih.gov
One such approach is reductive dechlorination. For instance, 1,1,1,4,4,4-hexafluoro-2,3-dichloro-2-butene can be treated with zinc powder in the presence of an organic solvent to yield 1,1,1,4,4,4-hexafluoro-2-butyne through a reductive dechlorination reaction. google.com While this produces an unsaturated butane derivative, it demonstrates the principle of using reduction to remove less stable halogen atoms to form new structures. Similarly, catalytic hydrogenation is a powerful reductive method used to convert functional groups like dicarboxylic acids into diols, such as the conversion of succinic acid into 1,4-butanediol (B3395766) (BDO). google.com This type of catalytic reduction, often performed with hydrogen gas over a metallic catalyst, could be adapted to reduce specific functional groups on a fluorinated butane backbone without cleaving the stable C-F bonds, providing a pathway to hydrofluorocarbons from more functionalized fluorochemicals. google.com
Transesterification is a key process for synthesizing esters from other esters by exchanging the alcohol group. This method is particularly useful for creating derivatives of fluorinated alcohols. A notable example is the synthesis of 2,2,3,3,4,4,4-heptafluorobutyl acetate (B1210297) (HFBAc) from the transesterification of 2,2,3,3,4,4,4-heptafluoro-1-butanol (B1293372) (HFBol) and isopropyl acetate (IPAc) under acidic conditions. mdpi.com This reaction is investigated in the context of reactive distillation processes. mdpi.com During the reaction, several side products are formed due to intermolecular dehydration between the alcohol molecules present, leading to the formation of water, diisopropyl ether (IPEth), and 2,2,3,3,4,4,4-heptafluorobutyl isopropyl ether (HFB-IPEth). mdpi.com
Detailed analysis of the reaction mixture confirms the presence of these compounds, indicating competing reaction pathways alongside the primary transesterification. mdpi.com
Interactive Data Table: Products in the Transesterification of HFBol and IPAc mdpi.com
| Compound Name | Abbreviation | Role in Reaction |
| 2,2,3,3,4,4,4-Heptafluoro-1-butanol | HFBol | Reagent |
| Isopropyl Acetate | IPAc | Reagent |
| 2,2,3,3,4,4,4-Heptafluorobutyl Acetate | HFBAc | Target Product |
| Isopropanol | IPol | By-product |
| Water | H₂O | Side-product |
| Diisopropyl Ether | IPEth | Side-product |
| 2,2,3,3,4,4,4-Heptafluorobutyl Isopropyl Ether | HFB-IPEth | Side-product |
| Acetic Acid | AAc | Side-product |
Isomerization reactions provide an atom-economical method for synthesizing specific isomers of a compound. In the context of fluorinated ethers, the catalytic isomerization of perfluoroalkyl allyl ethers is a key method for producing perfluoroalkyl propen-1-yl ethers, which can be considered variants of heptafluorobutane. rsc.org This solvent-free reaction is efficiently catalyzed by specific ruthenium(II) complexes. rsc.orgresearchgate.net
Research has focused on optimizing this process by investigating various reaction parameters, including the type of catalyst, catalyst loading, and the influence of external stimuli like UV irradiation. rsc.org Two prominent catalysts studied for this transformation are [RuClH(CO)(PPh₃)₃] and the second-generation Grubbs-type catalyst CatMETium_RF3™. rsc.orgresearchgate.net The addition of a base, such as tributylamine (B1682462) (Bu₃N), was found to be beneficial for the activity of both catalytic systems. rsc.org Furthermore, UV irradiation significantly improved the conversion rates for the [RuClH(CO)(PPh₃)₃] catalyst. rsc.org
Interactive Data Table: Catalysts and Conditions for Allyl Ether Isomerization rsc.org
| Catalyst | Additive | Conditions | Outcome |
| [RuClH(CO)(PPh₃)₃] | None | Dark | Baseline activity |
| [RuClH(CO)(PPh₃)₃] | None | Sunlight | Improved conversion |
| [RuClH(CO)(PPh₃)₃] | Bu₃N | UV irradiation | ~60% improvement over dark reaction |
| CatMETium_RF3™ | Bu₃N | - | Higher activity than the Ru-hydride complex |
Friedel-Crafts acylation is a fundamental reaction in organic chemistry for attaching an acyl group to an aromatic ring, creating aromatic ketones. youtube.com This electrophilic aromatic substitution reaction can be adapted to use fluorinated acylating agents, such as heptafluorobutyryl chloride, to produce heptafluorobutanoyl-substituted aromatic compounds. These compounds serve as important synthetic intermediates.
The general mechanism involves activating an acyl halide (e.g., heptafluorobutyryl chloride) with a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) bromide (FeBr₃). youtube.comyoutube.com The Lewis acid coordinates to the halogen of the acyl halide, generating a highly electrophilic acylium ion. youtube.com The aromatic ring then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate (a sigma complex). youtube.com In the final step, a weak base, often the [AlCl₄]⁻ complex, removes a proton from the carbon atom where the acyl group attached, restoring the aromaticity of the ring and yielding the final acylated product. youtube.comyoutube.com This process allows for the creation of complex molecules where a heptafluorobutyl ketone moiety is attached to an aromatic core.
Advanced Synthetic Strategies and Catalytic Reactions
Modern synthetic chemistry increasingly focuses on developing more efficient, selective, and sustainable reaction pathways. For the synthesis of fluorinated compounds like heptafluorobutane derivatives, this involves the use of advanced catalytic systems and process technologies.
Catalysis is central to these advanced strategies. Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant advantages, including ease of separation and catalyst recycling. youtube.com These solid catalysts are crucial in large-scale industrial processes, such as oil refining and biomass conversion. youtube.com
Flow chemistry represents a significant technological advancement over traditional batch processing. youtube.com Systems like the FlowCAT allow for reactions, including hydrogenations and oxidations, to be run at high temperatures and pressures in a continuous manner. youtube.com This technology provides enhanced safety, better process control, and scalability. For the synthesis of heptafluorobutane derivatives, such a system could be employed for high-pressure hydrogenation or oxidation reactions, potentially driving reactions at higher temperatures and with greater selectivity than is possible in batch reactors. youtube.com
The ruthenium-catalyzed isomerization of perfluoroalkyl allyl ethers, as discussed previously, is a prime example of an advanced, selective catalytic reaction. rsc.orgresearchgate.net Its ability to proceed without a solvent and with high efficiency under specific conditions showcases the move towards greener and more atom-economical synthetic methods. rsc.org These advanced catalytic approaches are essential for the future development of practical and environmentally responsible methods for producing complex fluorinated molecules. youtube.com
Oxidative Cross-Coupling Reactions for Perfluoroalkoxylation Reagents
Oxidative cross-coupling represents a powerful strategy for forming new chemical bonds, and its application in creating perfluoroalkoxylated compounds is of significant interest. These reactions often bypass the need for pre-functionalized substrates, offering a more direct route to complex molecules. frontiersin.orgnih.gov A noteworthy advancement in this area is the development of dual concurrent catalysis for perfluoroalkoxylation. This method utilizes a single, inexpensive alkali metal salt, such as Cesium Iodide (CsI), to simultaneously activate both a poorly reactive perfluoroalkoxide and an alkyl halide electrophile. rsc.orgrsc.org This approach is cost-effective as it avoids the use of stoichiometric amounts of expensive silver or cesium salts. rsc.org The catalytic system shows high functional group tolerance and can be applied to sterically hindered substrates. rsc.orgrsc.org
For instance, Uchiyama and colleagues have demonstrated that perfluoroalkyl zinc reagents, which can be prepared from perfluoroalkyl halides like perfluorobutyl iodide, are effective in copper-catalyzed cross-coupling reactions with various aryl and heteroaryl halides. tcichemicals.com A key advantage is the stability of the perfluoroalkylzinc reagent, which remains highly reactive even after being stored for months at room temperature. tcichemicals.com
Table 1: Comparison of Catalytic Systems for Perfluoroalkoxylation
| Catalytic System | Activator | Substrates | Key Advantages |
|---|---|---|---|
| Dual Concurrent Catalysis | CsI (catalytic) | Perfluoroalkoxides, Alkyl Halides (including chlorides) | Cost-effective, high functional group tolerance, user-friendly. rsc.orgrsc.org |
Cycloaddition Reactions in Fluorinated Systems
Cycloaddition reactions are fundamental processes for constructing cyclic compounds, where two or more unsaturated molecules combine to form a cyclic adduct. wikipedia.org The stereochemistry and feasibility of these reactions are governed by the principles of orbital symmetry. openstax.org In fluorinated systems, the electronic nature of the fluorine substituents significantly influences the reactivity of the participating π-systems.
Common cycloadditions include the [4+2] Diels-Alder reaction and the [2+2] cycloaddition of two alkenes. openstax.orglibretexts.org While thermal [4+2] cycloadditions are common, thermal [2+2] reactions between alkenes are typically forbidden and require photochemical activation. openstax.org The introduction of fluorine atoms can alter the electronic density of an alkene, impacting its behavior as a dienophile in a Diels-Alder reaction or as a partner in a [2+2] cycloaddition. cnaldrubber.com For example, the stereochemistry of cycloadditions involving fluoroallene has been a subject of detailed study. acs.org Furthermore, modern electrochemical methods are being developed for the [2+1] and [2+2] cycloaddition reactions of alkene radical cations, offering a green, metal-free approach to cyclopropanes and cyclobutanes. acs.org
Mannich Reaction Applications in Fluorinated Frameworks
The Mannich reaction is a three-component condensation that produces β-amino carbonyl compounds, known as Mannich bases, which are valuable building blocks in medicinal chemistry. acs.orgthieme-connect.dechemistrysteps.com The reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, using an aldehyde and a primary or secondary amine. chemistrysteps.com
The use of fluorinated substrates in Mannich reactions has been successfully developed to create chiral β-fluoroamines and compounds with fluorinated stereocenters. A highly enantio- and diastereoselective Mannich reaction has been reported using fluorinated aromatic ketones as nucleophiles, catalyzed by a dinuclear Zn-Prophenol complex. nih.gov This method allows for the construction of β-fluoroamine structures containing a challenging fluorinated tetrasubstituted carbon center with high efficiency. nih.gov
Kinetic and computational studies on organocatalytic Mannich reactions between a fluorinated ketoester and an imine have revealed interesting mechanistic details, such as the potential for a negative activation enthalpy due to strong non-covalent bonding between reactants. researchgate.net
Table 2: Examples of Asymmetric Mannich Reactions with Fluorinated Substrates
| Fluorinated Substrate | Catalyst System | Key Outcome | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (ee) |
|---|---|---|---|
| α-Fluoroketones | Dinuclear Zn-Prophenol | Construction of β-fluoroamine motifs with tetrasubstituted C-F centers. nih.gov | up to >20:1 d.r., up to 99% ee nih.gov |
| Fluorinated Ketoester | Tryptophan-based thiourea | Asymmetric synthesis, evidence of pre-transition state complex formation. researchgate.net | Not specified |
Novel Monomer Synthesis Featuring Perfluorosulfonamide Functionalities
There is significant research into the synthesis of novel fluorinated monomers for the development of advanced polymer materials, such as those used for proton exchange membranes. Monomers containing perfluoroalkanesulfonamide groups are particularly relevant. A three-step procedure has been established for synthesizing acrylate (B77674) and methacrylate (B99206) monomers containing N-methyl-perfluorobutane-1-sulfonamide (C4SA) and N-methyl-perfluorohexane-1-sulfonamide (C6SA) side groups. researchgate.net The process involves reacting perfluorobutanesulfonyl fluoride with methylamine, followed by alkylation and esterification. researchgate.net
Similarly, novel perfluorosulfonamide monomers have been developed to act as cross-linking sites in ternary-copolymer membranes. researchgate.net These monomers can be efficiently converted into cross-linked membranes with controlled structures, improving mechanical properties at high temperatures while maintaining high proton conductivity. researchgate.net Another approach involves synthesizing vinyl monomers bearing a sulfonyl(trifluoromethanesulfonyl)imide (STFSI) group from a corresponding sulfonyl chloride monomer and trifluoromethanesulfonamide. rsc.org
Reaction Mechanisms and Pathways
The presence of multiple fluorine atoms in molecules like heptafluorobutane profoundly alters their chemical reactivity compared to their non-fluorinated hydrocarbon analogs. cnaldrubber.comrsc.org Understanding the underlying reaction mechanisms is crucial for predicting chemical outcomes and designing new synthetic routes.
Mechanistic Investigations of Organic Reactions Involving Fluorinated Butanes
Mechanistic studies of reactions involving per- and polyfluoroalkyl substances (PFAS), a class that includes heptafluorobutane derivatives, often focus on degradation pathways which provide insight into their chemical stability and reactivity. Key mechanisms include defluorination, cleavage of a polar head group, or unimolecular reactions under thermal conditions. ornl.gov For perfluoroalkyl carboxylic acids (PFCAs), a primary degradation step is often decarboxylation, which generates a perfluoroalkyl radical. frontiersin.org
The high electronegativity of fluorine influences reaction pathways in several ways. While fluorine is strongly electron-withdrawing, an α-fluorine atom can paradoxically stabilize an adjacent carbocation through the interaction of its lone-pair electrons with the empty p-orbital of the carbon center. rsc.org This "fluorine effect" can lead to new reactivities not observed in non-fluorinated systems. rsc.org In electrochemical degradation processes, quantum calculations show that the cleavage of C-F bonds is highly dependent on the specific molecular structure and can proceed through various pathways, including H/F exchange and hydrolysis. acs.org
Role of Fluorinated Compounds in Complex Reaction Systems
In complex systems, the role of fluorinated compounds is dictated by the unique physicochemical properties imparted by fluorine. nih.gov Fluorine's high electronegativity alters a molecule's electron distribution, which can impact pKa, dipole moment, and chemical stability. tandfonline.com
In the context of protein-ligand binding, fluorine atoms can enhance binding affinity and metabolic stability. tandfonline.comnih.gov Mechanistic studies of the interaction between perfluoroalkyl substances and proteins like human serum albumin (HSA) show that the binding can be driven by a combination of forces. For shorter-chain compounds like perfluorooctanoic acid (PFOA), electrostatic interactions are dominant, whereas for longer chains, hydrogen bonding and van der Waals forces play a more significant role. nih.gov The ability of fluorine to participate in these non-covalent interactions is crucial for the rational design of fluorinated bioactive molecules. nih.gov
Development and Application of Electrophilic Fluorination Reagents in Fluorinated Butane Synthesis
The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. Electrophilic fluorination, a process that involves the use of a fluorine source that acts as an electrophile, has emerged as a powerful tool for the synthesis of organofluorine compounds. wikipedia.orgnumberanalytics.com This method provides an alternative to nucleophilic fluorination techniques. wikipedia.org The development of stable, selective, and safe electrophilic fluorinating agents has been a significant focus in synthetic chemistry. wikipedia.orgsigmaaldrich.com
Historically, elemental fluorine (F₂) was a primary reagent for electrophilic fluorination, but its high reactivity and toxicity necessitated the development of milder alternatives. sigmaaldrich.com A major breakthrough in this area was the creation of reagents containing a nitrogen-fluorine (N-F) bond. wikipedia.orgnih.gov These N-F reagents are generally more stable, easier to handle, and offer greater selectivity compared to F₂. wikipedia.orgnih.govorganicreactions.org They are broadly categorized into neutral and cationic reagents, with the latter often exhibiting enhanced reactivity due to the increased positive character of the fluorine atom. wikipedia.orgorganicreactions.org
A variety of electrophilic fluorinating agents have been developed and are used in the synthesis of fluorinated butanes and other organic molecules. alfa-chemistry.comalfa-chemistry.com The reactivity of these agents can be tailored by modifying the electronic environment around the N-F bond. wikipedia.org For instance, incorporating electron-withdrawing groups on the nitrogen atom enhances the electrophilicity of the fluorine. wikipedia.org
The application of these reagents spans a wide range of substrates, including electron-rich species like alkenes, enol ethers, and aromatic compounds. nih.govalfa-chemistry.com In the context of fluorinated butane synthesis, these reagents can be used to introduce fluorine atoms at specific positions within the butane backbone, often with high levels of control over regioselectivity and stereoselectivity. wikipedia.orgnumberanalytics.com
Detailed Research Findings:
Researchers have developed a range of N-F based electrophilic fluorination reagents with varying degrees of reactivity and selectivity. Below is a summary of some key reagents and their applications in the synthesis of fluorinated compounds.
| Reagent Name | Reagent Type | Key Features & Applications |
| N-Fluorobenzenesulfonimide (NFSI) | Neutral N-F Reagent | Economical, stable, and safe with high fluorination capability. alfa-chemistry.com It is soluble in many organic solvents and can fluorinate a variety of compounds, including olefins and aromatic hydrocarbons. alfa-chemistry.comalfa-chemistry.com |
| Selectfluor® (F-TEDA-BF₄) | Cationic N-F Reagent | A highly efficient and popular reagent for electrophilic fluorination. mdpi.com It is a stable solid that is used for the fluorination of enamines, dicarbonyl compounds, and electron-rich aromatics, often resulting in high yields. alfa-chemistry.commdpi.com |
| N-Fluoropyridinium salts | Cationic N-F Reagent | These reagents exhibit a range of reactivities depending on the substituents on the pyridine (B92270) ring, allowing for the fluorination of diverse nucleophiles under mild conditions. nih.govalfa-chemistry.com |
| 1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (NFTh) | Cationic N-F Reagent | A versatile and effective electrophilic fluorinating agent that is safe and easy to handle. nih.govalfa-chemistry.com It is widely used for the fluorination of aromatic rings and olefins. nih.govalfa-chemistry.com |
The mechanism of electrophilic fluorination is still a subject of some debate, with evidence supporting both Sₙ2 and single-electron transfer (SET) pathways depending on the specific reagent and substrate. wikipedia.org However, the synthetic utility of these reagents is well-established, enabling the preparation of a wide array of fluorinated molecules that would be difficult to access through other methods. nih.gov
Environmental Chemistry and Atmospheric Fate of Heptafluorobutane Derivatives
Atmospheric Degradation Pathways and Mechanisms
The atmospheric degradation of heptafluorobutane derivatives and other fluorinated compounds is primarily initiated by reaction with hydroxyl (OH) radicals, and to a lesser extent, chlorine (Cl) atoms. These reactions lead to a cascade of further chemical transformations, ultimately forming various degradation products.
Hydroxyl Radical Initiated Oxidation of Fluorinated Butanes and Related Compounds
The primary atmospheric sink for fluorinated butanes is their reaction with hydroxyl radicals. researchgate.net The rate of this reaction determines the atmospheric lifetime of the compound. For instance, the atmospheric lifetime of HFC-365mfc is influenced by the presence of C-H bonds, which are susceptible to attack by OH radicals. researchgate.net
The oxidation process begins with the abstraction of a hydrogen atom by the OH radical, forming a fluorinated alkyl radical. This radical then rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂). The subsequent fate of the peroxy radical is complex and can involve reactions with nitric oxide (NO), hydroperoxy radicals (HO₂), or other peroxy radicals. nih.govresearchgate.net
For example, in the oxidation of n-butane, the resulting butoxy radicals can undergo decomposition or react with oxygen. nih.gov The branching ratios of these reactions are temperature-dependent. nih.gov Similarly, the oxidation of hydrofluoroketones, which can be degradation products of larger HFCs, is also initiated by OH radicals, leading to a variety of products. mdpi.com The atmospheric lifetime of these ketones is influenced by the presence of the carbonyl group. mdpi.com
The degradation of fluorotelomer alcohols (FTOHs), another class of fluorinated compounds, is also initiated by OH radicals and is a significant source of perfluorinated carboxylic acids (PFCAs) in the environment. nih.govresearchgate.net
Chlorine Atom Initiated Oxidation Studies in Atmospheric Chambers
While the reaction with OH radicals is the dominant loss process for most HFCs, reaction with chlorine atoms can be a significant degradation pathway in specific environments, such as the marine boundary layer where chlorine atom concentrations can be elevated. mdpi.com
Studies in atmospheric chambers have been conducted to determine the rate constants for the reaction of chlorine atoms with various fluorinated compounds. For instance, the rate constant for the reaction of Cl atoms with heptafluorobut-1-ene has been determined using the relative rate method. mdpi.comnih.gov The oxidation of this compound by chlorine atoms produces carbonyl difluoride and 2,2,3,3-tetrafluoropropanoyl fluoride (B91410) as major products. mdpi.comnih.gov
The reaction of chlorine atoms with other unsaturated esters has also been investigated to understand their atmospheric degradation. nih.gov For alkanes, chlorine-initiated oxidation can lead to the formation of secondary organic aerosols. copernicus.org
Table 1: Rate Constants for the Reaction of Cl Atoms with Selected Fluorinated Compounds
| Compound | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Reference |
| Heptafluorobut-1-ene | (1.9 ± 0.3) x 10⁻¹² (estimated for OH) | mdpi.com |
| Vinyl Acetate (B1210297) | (2.68 ± 0.91) x 10⁻¹⁰ | nih.gov |
| Allyl Acetate | (1.30 ± 0.45) x 10⁻¹⁰ | nih.gov |
| n-Butyl Acrylate (B77674) | (2.50 ± 0.78) x 10⁻¹⁰ | nih.gov |
| 2-(1,1,2-trifluoro-2-heptafluoropropyloxy-ethylsulfanyl)-ethanol (FESOH) | (1.5 ± 0.6) × 10⁻¹¹ | nih.gov |
This table presents a selection of rate constants for the reaction of chlorine atoms with various fluorinated compounds as determined in laboratory studies. The rate constant provides a measure of the reaction speed.
Hydroperoxy Radical Reactions with Perfluoroaldehydes and Atmospheric Lifetimes
Perfluoroaldehydes are important intermediate products in the atmospheric oxidation of many fluorinated compounds. copernicus.orgcopernicus.org Their subsequent reaction with hydroperoxy (HO₂) radicals can be a significant removal pathway, impacting their atmospheric lifetime. copernicus.orgcopernicus.org
Recent studies have shown that the reaction of HO₂ radicals with linear perfluoroaldehydes, such as C₂F₅CHO and C₃F₇CHO, can be much faster than their reaction with OH radicals. copernicus.orgcopernicus.org This suggests that HO₂ reactions play a dominant role in the removal of these aldehydes from the atmosphere. copernicus.orgcopernicus.org The atmospheric lifetimes of C₂F₅CHO and C₃F₇CHO with respect to reaction with HO₂ are estimated to be on the order of hours. copernicus.orgcopernicus.org
The reaction rate constants for these processes have been calculated using high-level quantum chemistry methods. copernicus.orgcopernicus.org It has been found that the carbon chain length has a minimal influence on the reaction thermodynamics. copernicus.org
Formation and Fate of Perfluorinated Carboxylic Acid Precursors from Fluorotelomer Degradation
The atmospheric degradation of fluorotelomer alcohols (FTOHs) is a well-established source of perfluorinated carboxylic acids (PFCAs) in the environment. nih.govresearchgate.netindustrialchemicals.gov.au PFCAs are persistent and have been detected in various environmental compartments, including remote regions. nih.gov
The degradation process involves the oxidation of FTOHs in the atmosphere, leading to the formation of a homologous series of PFCAs. nih.govresearchgate.net Smog chamber studies have demonstrated this transformation. nih.govresearchgate.net The pattern of PFCAs produced from FTOH degradation can explain the distinct contamination profiles observed in arctic animals. nih.govresearchgate.net
The degradation of other fluorotelomer precursors, such as those used in polymers, also contributes to the environmental burden of PFCAs. industrialchemicals.gov.au These precursors are expected to degrade in the environment to form a mixture of PFCAs. industrialchemicals.gov.au The degradation of fluorotelomer precursors in soil has also been shown to be a source of PFCAs that can be taken up by plants. nih.gov
Atmospheric Modeling and Transport Dynamics
To understand the global distribution and long-range transport of fluorinated compounds and their degradation products, scientists utilize global atmospheric chemistry models.
Global Atmospheric Chemistry Models for Fluorinated Compounds
Global atmospheric chemistry models, such as GEOS-Chem, are used to simulate the transport and fate of fluorinated compounds. rsc.orgresearchgate.netrsc.org These models incorporate the known chemical degradation pathways, emissions inventories, and meteorological data to predict the atmospheric concentrations and deposition of these substances. rsc.orgrsc.org
These models have been instrumental in understanding the atmospheric sources of PFCAs. rsc.org They simulate the degradation of various precursors, including fluorotelomer alcohols (FTOHs), fluorotelomer olefins (FTOs), and fluorotelomer iodides (FTIs), to calculate the yields of different PFCAs. rsc.orgrsc.org
Model simulations have shown that the atmospheric degradation of these precursors is a significant source of PFCAs globally, contributing to their presence in remote areas like the Arctic. researchgate.netrsc.org The models can also be used to evaluate the effectiveness of regulations aimed at reducing the emissions of these compounds. copernicus.org
Table 2: Estimated Global Atmospheric Source of PFCAs from Precursor Degradation
| PFCA Chain Length | Global Deposition (tonnes/year) | Reference |
| C3-C13 PFCAs | 6 - 185 | researchgate.netrsc.org |
| PFOA (from 8:2 FTOH) | ~0.88 Gg/year (formation) | mdpi.com |
This table provides estimates of the global atmospheric source of perfluorinated carboxylic acids (PFCAs) from the degradation of their volatile precursors, as determined by global atmospheric chemistry models.
Characterization of Atmospheric Transformations of Fluorinated Industrial Compounds
The atmospheric fate of fluorinated industrial compounds like 1,1,1,2,4,4,4-Heptafluorobutane, also known as HFC-356mcf, is primarily determined by its atmospheric lifetime and the transformation processes it undergoes. For saturated hydrofluorocarbons (HFCs), the principal removal mechanism from the troposphere is their reaction with the hydroxyl radical (OH). fluorocarbons.org These compounds are generally well-mixed in the atmosphere, meaning their concentrations are relatively uniform globally. epa.gov
The atmospheric lifetime of a compound is a critical factor in determining its potential environmental impact, including its contribution to global warming. epa.gov Detailed modeling studies have been conducted to determine the atmospheric lifetimes of numerous HFCs. For HFC-356mcf, various lifetime parameters have been calculated, providing a comprehensive picture of its persistence in the atmosphere. noaa.gov
The lifetime due to reaction with tropospheric OH (τOH,trop) is a key parameter, as this is the dominant sink for HFCs. fluorocarbons.orgnoaa.gov In addition to tropospheric removal, there can be slower loss processes occurring in the stratosphere. noaa.gov The total atmospheric lifetime combines all significant removal pathways.
The following table summarizes the key atmospheric lifetime data for this compound (HFC-356mcf). noaa.govepa.gov
| Atmospheric Lifetime Parameter | Value (Years) |
|---|---|
| Lifetime due to reaction with tropospheric OH (τOH,trop) | 0.88 |
| Total scaled tropospheric lifetime (τtrop,scaled) | 1.26 |
| Lifetime due to stratospheric loss (τstrat) | 41.0 |
| Total atmospheric lifetime (τtotal) | 1.22 |
| Atmospheric Lifetime (General) | 1.3 |
The Global Warming Potential (GWP) is another crucial metric, which measures the total energy a gas absorbs over a specific time period (typically 100 years) compared to carbon dioxide (CO2). epa.gov The 100-year GWP for HFC-356mcf has been reported as 125. epa.gov
Heterogeneous Reactions on Atmospheric Surfaces
Advanced Analytical Methodologies for Characterization of Heptafluorobutane Derivatives
Spectroscopic Techniques for Structural Elucidation and Analysis
Spectroscopic techniques are indispensable tools for elucidating the intricate molecular structures of fluorinated compounds. The following subsections detail the application of several key spectroscopic methods in the study of 1,1,1,2,4,4,4-Heptafluorobutane and related molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C) in Fluorinated Systems Research
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of fluorinated compounds in complex mixtures, often eliminating the need for separation or the use of standards. rsc.orgnih.govrsc.org The presence of fluorine atoms significantly influences the chemical shifts of nearby protons and carbons, providing valuable structural information. pdx.edu
¹⁹F NMR is particularly informative due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. nih.govwikipedia.org It boasts a wide chemical shift range, which minimizes signal overlap and provides detailed information about the electronic environment of each fluorine atom. wikipedia.org Long-range couplings between fluorine atoms (²J, ³J, ⁴J, and even ⁵J) are commonly observed and are typically larger than proton-proton couplings, offering further structural insights. wikipedia.org
¹H NMR is used to identify the hydrogen atoms in the molecule. The coupling between hydrogen and fluorine atoms is a key feature in the ¹H NMR spectra of fluorinated compounds and can have large coupling constants, for instance, a geminal hydrogen can have a coupling constant as high as 50 Hz. wikipedia.org
¹³C NMR provides information about the carbon skeleton of the molecule. The presence of fluorine atoms induces isotopic shifts in the ¹³C spectrum, which can be used for structural elucidation. nih.gov
A combination of 1D and 2D NMR experiments, such as ¹H-¹⁹F HETCOR, ¹H-¹⁹F TOCSY-HETCOR, and ¹⁹F-¹³C HMBC, allows for the unambiguous correlation of different nuclei within the molecule, leading to a complete structural determination. nih.gov
Raman Spectroscopy Applications for Fluorinated Compounds
Raman spectroscopy is another vibrational spectroscopy technique that provides complementary information to IR spectroscopy. wiley.com It is particularly useful for studying the vibrations of non-polar bonds, which may be weak or absent in the IR spectrum. capes.gov.br In the context of fluorinated compounds, Raman spectroscopy has been used to characterize the degree of fluorination in materials like graphene, where changes in the Raman spectra, such as the appearance of D and D' peaks, are indicative of the introduction of fluorine. researchgate.netresearchgate.net The technique can also be applied to the study of fluorinated gases and liquids, providing insights into their molecular structure and intermolecular interactions. capes.gov.brdtic.mil A ratiometric Raman spectroscopy method has been developed for the selective and sensitive detection of fluoride (B91410) anions. rsc.org
Vacuum Ultraviolet (VUV) Spectroscopy for Gas Chromatography Detection
Gas chromatography coupled with vacuum ultraviolet (GC-VUV) spectroscopy is an emerging and powerful analytical technique. wikipedia.orgencyclopedia.pub VUV detectors measure the absorption of light in the 120-240 nm wavelength range, a region where nearly all chemical species absorb, making it a nearly universal detector for GC. chromatographyonline.comchromatographytoday.com This technique provides both qualitative and quantitative information, as the absorption spectrum of each compound is unique and can be used as a spectral fingerprint for identification. wikipedia.orgnih.gov
Key advantages of GC-VUV for the analysis of fluorinated compounds include:
Universal Detection: Most compounds, including fluorinated ones, absorb in the VUV region. wikipedia.orgencyclopedia.pub
Spectral Deconvolution: The unique absorption spectra allow for the deconvolution of co-eluting peaks, which can significantly reduce analysis time. nih.gov
Isomer Differentiation: VUV spectroscopy can differentiate between constitutional isomers, which can be challenging for other detectors like mass spectrometry. nih.gov
Chromatographic Separation Techniques
Chromatography is a fundamental technique for separating the components of a mixture. nih.govpressbooks.pub In the analysis of this compound and its derivatives, gas chromatography (GC) is the most commonly employed method due to the volatile nature of these compounds.
In a typical GC setup, the sample is injected into a heated port, vaporized, and carried by an inert gas (the mobile phase) through a column containing a stationary phase. nih.gov The separation of components is based on their differential partitioning between the mobile and stationary phases. nih.gov Factors influencing the separation include the volatility of the compounds and their interactions with the stationary phase.
Different types of GC columns and detectors can be used depending on the specific application. For instance, ionic liquid stationary phase GC columns have shown promise for the analysis of water in organic solvents. chromatographyonline.com When coupled with detectors like mass spectrometry (GC-MS) or vacuum ultraviolet spectroscopy (GC-VUV), GC provides a powerful tool for the separation, identification, and quantification of heptafluorobutane and its related compounds. copernicus.orgchromatographytoday.com High-performance liquid chromatography (HPLC) is another separation technique, though less common for highly volatile fluorinated compounds. nih.gov
Below is an interactive data table summarizing the analytical techniques discussed:
| Analytical Technique | Information Obtained | Application for Heptafluorobutane Derivatives |
| NMR Spectroscopy | Molecular structure, connectivity, and electronic environment of atoms. | Elucidation of the precise arrangement of atoms, including fluorine, hydrogen, and carbon. |
| Mass Spectrometry | Molecular weight and fragmentation patterns. | Determination of molecular formula and identification of impurities. |
| Infrared Spectroscopy | Presence of functional groups. | Identification of characteristic C-F and C-H bond vibrations. |
| Raman Spectroscopy | Complementary vibrational information, especially for non-polar bonds. | Characterization of molecular structure and intermolecular interactions. |
| VUV Spectroscopy | Unique absorption spectra for universal detection. | Quantitative and qualitative analysis with isomer differentiation. |
| Gas Chromatography | Separation of volatile components in a mixture. | Isolation of this compound from other compounds for analysis. |
Gas Chromatography (GC) for Volatile Fluorinated Compounds
Gas chromatography (GC) is a cornerstone technique for the analysis of volatile compounds, including this compound and other fluorinated substances. glsciences.com The method separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a stationary phase within a column. glsciences.com
Key Principles and Applications:
Separation Mechanism: Volatile fluorinated compounds are vaporized and carried by an inert gas (e.g., helium, nitrogen) through a column. The separation is achieved based on the compounds' boiling points and their interactions with the stationary phase. glsciences.com
Column Selection: A variety of columns are available, allowing for the optimization of separation for specific analytical needs. glsciences.com For fluorinated compounds, columns with stationary phases that can effectively interact with these polar molecules are often chosen. researchgate.net
Detectors: GC systems can be equipped with a range of detectors, each offering different levels of sensitivity and selectivity. glsciences.com For fluorinated compounds, detectors like the electron capture detector (ECD) are particularly sensitive. Mass spectrometry (MS) is also widely used for its ability to provide structural information. nih.gov
Research Findings: Studies have demonstrated the use of GC for the analysis of various volatile fluorinated compounds, including fluorotelomer alcohols and perfluoroalkyl ethanols. nih.gov However, for some fluorinated compounds, molecular ions may not be readily observed with standard ionization techniques like electron ionization (EI) and chemical ionization (CI), making molecular weight determination challenging. jeol.com Field ionization (FI), a softer ionization technique, has been shown to be effective in observing the molecular ions of volatile fluorine compounds. jeol.com
High-Performance Liquid Chromatography (HPLC) in Complex Mixture Separation
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for separating, identifying, and quantifying components in a mixture. longdom.org It is particularly useful for compounds that are not sufficiently volatile for gas chromatography.
Core Principles and Utility:
Separation Principle: HPLC operates by passing a liquid sample (mobile phase) through a column packed with a solid adsorbent material (stationary phase). longdom.org The separation of components is based on their differing affinities for the stationary and mobile phases. longdom.org
Modes of Separation: Different types of HPLC exist based on the nature of the stationary and mobile phases, including normal-phase, reversed-phase, and ion-exchange chromatography. sigmaaldrich.com Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is the most common mode. nih.gov
Fluorinated Phases: Specialized fluorinated stationary phases have been developed that offer alternative and complementary separation for many analytes, including fluorinated compounds. chromatographyonline.com These phases can lead to different elution orders and enhanced selectivity for challenging separations. chromatographyonline.com They often exhibit longer retention times and better selectivity for fluorinated analytes. chromatographyonline.com
Optimizing Separations: The separation of fluorinated compounds can be optimized by pairing a regular reversed-phase column (like C8) with a fluorinated eluent (such as trifluoroethanol). nih.gov Elevating the chromatographic temperature can further improve separation, sometimes achieving baseline resolution. nih.gov
Table 1: HPLC Column and Eluent Pairings for Fluorinated Analyte Separation
| Column Type | Eluent Type | Separation Outcome for Fluorinated Analytes | Reference |
|---|---|---|---|
| Fluorocarbon Column | Hydrocarbon Eluents | Better separation from non-fluorinated counterparts | nih.gov |
| Hydrocarbon Column | Fluorocarbon Eluents | Better separation from non-fluorinated counterparts | nih.gov |
| Regular Reverse-Phase (e.g., C8) | Fluorinated Eluent (e.g., Trifluoroethanol) | Optimal separation based on fluorine content percentage | nih.gov |
Thin-Layer Chromatography (TLC) and Column Chromatography in Isolation and Purification Processes
Both Thin-Layer Chromatography (TLC) and Column Chromatography are fundamental techniques for the separation and purification of compounds from mixtures, relying on the principles of differential partitioning between a stationary and a mobile phase. wisc.edulongdom.org
Thin-Layer Chromatography (TLC):
Principle: TLC is a solid-liquid chromatographic technique where the stationary phase is a thin layer of adsorbent material, typically silica (B1680970) gel or alumina, coated onto a flat, inert substrate. wisc.eduwikipedia.org The mobile phase, a solvent or solvent mixture, moves up the plate by capillary action, carrying the components of the mixture at different rates. wikipedia.org
Applications: TLC is a quick, simple, and inexpensive method used to monitor the progress of reactions, identify compounds in a mixture, and determine the purity of a substance. wikipedia.orglibretexts.org It is also instrumental in developing solvent systems for column chromatography. orgchemboulder.com For instance, TLC can be used to separate mixtures of compounds like fluorene, fluorenol, and fluorenone. youtube.com
Column Chromatography:
Principle: In column chromatography, the stationary phase is packed into a vertical glass column. longdom.orgorgchemboulder.com The mixture to be separated is loaded onto the top of the column, and the mobile phase (eluent) is passed through the column either by gravity or by applying pressure. orgchemboulder.com
Application in Purification: This technique is primarily used as a purification method to isolate desired compounds from a mixture. orgchemboulder.comyoutube.com By collecting the eluent in fractions and analyzing them (often by TLC), pure compounds can be isolated. orgchemboulder.com Column chromatography is widely used in organic synthesis to purify reaction products and in the pharmaceutical industry to purify drug substances. longdom.org Common adsorbents include silica gel and alumina. column-chromatography.com
Ion Exchange Chromatography (IEC) Principles and Applications in Fluorinated Systems
Ion-Exchange Chromatography (IEC) is a powerful technique used for the separation of ionic compounds. libretexts.org It is particularly valuable for the analysis of inorganic and organic ions. libretexts.org
Fundamental Principles:
Mechanism: IEC separates ions based on their affinity to an ion exchanger. The stationary phase consists of an inert organic matrix, such as polystyrene-divinylbenzene, to which charged functional groups are covalently bound. libretexts.org These fixed ions have exchangeable counter-ions. When a sample containing ions is introduced, the sample ions compete with the counter-ions for the binding sites on the stationary phase. libretexts.org
Types of Resins: There are two main types of ion exchangers: anion exchangers, which have positively charged functional groups and attract anions, and cation exchangers, which have negatively charged functional groups and attract cations. libretexts.org
Applications: IEC is widely used for the determination of anions like fluoride, chloride, and sulfate, and cations such as lithium, sodium, and potassium. libretexts.org It has also found significant application in the purification of proteins, as the charge of a protein is dependent on the pH of the solution. libretexts.org
Application in Fluorinated Systems:
Fluoride Analysis: IEC has become a routine and reliable method for determining fluoride in various matrices, including dental products like toothpaste and gargles. nih.govthermofisher.com Modern high-capacity columns have resolved the issue of early elution of fluoride that was common with older columns. nih.gov
Simultaneous Analysis: A key advantage of modern IEC systems, particularly Reagent-Free Ion Chromatography (RFIC) with a generated potassium hydroxide (B78521) eluent, is the ability to simultaneously separate and determine both weakly and strongly retained anions. nih.gov This allows for the concurrent analysis of fluoride, monofluorophosphate, and other components in a single run. nih.gov
Separation from Interfering Ions: IEC is effective in separating fluoride from common interfering ions like phosphate, sulfate, and carbonate, which have a higher affinity for the anion exchange resin. kyoto-u.ac.jp Fluoride is typically the first ion to be eluted, facilitating its separation. kyoto-u.ac.jp
Coupled and Hybrid Analytical Systems
The coupling of chromatographic separation techniques with mass spectrometry has revolutionized analytical chemistry, providing unparalleled sensitivity and specificity for the analysis of complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) for Comprehensive Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov This hyphenated system is widely used for the identification and quantification of volatile and semi-volatile organic compounds in various samples.
Core Functionality:
Separation and Detection: In a GC-MS system, the gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer. The mass spectrometer ionizes the separated components, separates the ions based on their mass-to-charge ratio, and detects them. nih.gov
Ionization Techniques: Common ionization methods used in GC-MS include electron impact (EI) and chemical ionization (CI). nih.govjeol.com While EI is a hard ionization technique that can cause extensive fragmentation, providing a characteristic "fingerprint" for a compound, CI is a softer technique that often preserves the molecular ion, aiding in molecular weight determination. jeol.com
Applications for Fluorinated Compounds: GC-MS is frequently employed for the analysis of volatile perfluorinated compounds, such as fluorotelomer alcohols and perfluoroalkyl sulfonamides, in various environmental matrices. nih.gov It has been used for the determination of these compounds in indoor and outdoor air with very low detection limits. nih.gov
Research Findings: Studies have shown that for some fluorine-containing compounds, observing the molecular ion can be difficult with EI and CI. jeol.com In such cases, alternative ionization techniques like field ionization (FI) can be beneficial. jeol.com Furthermore, a method using gas chromatography-triple quadrupole tandem mass spectrometry (GC-MS/MS) has been developed for the simultaneous determination of multiple volatile perfluorinated compound precursors in textiles, offering high sensitivity and reproducibility. nih.gov
Table 2: GC-MS/MS Method Parameters for Volatile PFC Precursors
| Parameter | Condition | Reference |
|---|---|---|
| Separation Column | VF-WAXms capillary column (30 m × 0.25 mm × 0.25 μm) | nih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |
| Linearity Range | 10-500 μg/L | nih.gov |
| Limits of Detection (LOD) | 0.002-0.04 mg/kg | nih.gov |
| Limits of Quantification (LOQ) | 0.006-0.1 mg/kg | nih.gov |
| Recoveries | 73.2% to 117.2% | nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Fluorinated Species
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable analytical technique that couples the separation power of high-performance liquid chromatography with the high sensitivity and selectivity of mass spectrometry. nih.gov It has become a standard method for the detection and quantification of a wide range of compounds, particularly those that are non-volatile, thermally labile, or have high molecular weights.
Key Features and Applications:
Principle of Operation: An LC-MS system separates the components of a liquid sample using an HPLC column. The eluent from the column is then introduced into the mass spectrometer, where the analytes are ionized and their mass-to-charge ratios are determined.
Ionization Sources: Various ionization sources are used in LC-MS, with electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) being among the most common. ESI is a soft ionization technique suitable for a wide range of polar molecules.
Analysis of Fluorinated Compounds: LC-MS, and particularly its tandem mass spectrometry version (LC-MS/MS), is the method of choice for analyzing many fluorinated compounds in environmental and biological samples. nih.govacs.org It offers the sensitivity and selectivity needed to resolve numerous analytes in complex matrices. chromatographyonline.com
Research Findings:
A quantitative method using large-volume injection LC/MS/MS has been developed for the determination of fluorinated alkyl substances in municipal wastewater. nih.gov This method demonstrated good recoveries and low limits of quantitation. nih.gov
LC-MS/MS is highly effective for measuring perfluorooctane (B1214571) sulfonate (PFOS) and perfluorooctanoic acid (PFOA) in biological samples like fish fillets. nih.gov
Scientists have developed a process using LC-high-resolution mass spectrometry (LC-HRMS) to track both targeted and non-targeted fluorinated residuals in the production of fluoropolymers. chromatographyonline.com This allows for the identification of low-molecular-weight oligomers and other byproducts. chromatographyonline.com
For the analysis of neutral per- and polyfluoroalkyl substances (PFASs), a method using ultra-high-performance liquid chromatography coupled to atmospheric pressure chemical ionization tandem mass spectrometry (UHPLC-APCI-MS/MS) has shown high detectability. pfascentral.org
Hyphenated Spectroscopic and Chromatographic Methods (e.g., GC-FT-IR, GC-VUV)
The characterization of this compound and its derivatives necessitates advanced analytical techniques that can provide both separation of complex mixtures and specific identification of the components. Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for this purpose. nih.gov Gas chromatography (GC) is a primary separation technique for volatile compounds like fluorinated hydrocarbons. researchgate.netjeol.com When coupled with information-rich detectors like Fourier Transform Infrared (FT-IR) or Vacuum Ultraviolet (VUV) spectrometers, it provides a robust platform for detailed analysis.
Gas Chromatography-Fourier Transform Infrared (GC-FT-IR) Spectroscopy
GC-FT-IR combines the separation power of gas chromatography with the identification capabilities of infrared spectroscopy. As components elute from the GC column, they pass through a heated light pipe with infrared-transparent windows (e.g., KBr) and are analyzed by an FT-IR spectrometer in real-time. dtic.mil The resulting IR spectra provide information about the functional groups present in the molecule, aiding in structural elucidation. nih.gov
For a compound like this compound, the FT-IR spectrum would be characterized by strong absorption bands in the C-F stretching region. While direct GC-FT-IR analysis data for this specific compound is not prevalent in the provided search results, the principle can be illustrated by examining the gas-phase IR spectrum of analogous compounds like 2,2,3-trichloro-1,1,1,3,4,4,4-heptafluorobutane, which shows complex patterns of absorption corresponding to its structure. nist.gov The technique is particularly useful for distinguishing between isomers that may have similar mass spectra but different infrared spectra due to their unique molecular vibrations.
Gas Chromatography-Vacuum Ultraviolet (GC-VUV) Spectroscopy
GC-VUV is an emerging hyphenated technique that offers significant advantages for the analysis of fluorinated compounds. vuvanalytics.com This method uses a VUV detector that measures the absorbance of gas-phase molecules in the vacuum ultraviolet region of the electromagnetic spectrum (approximately 120-240 nm). researchgate.net Nearly all chemical compounds absorb strongly in this region, and their VUV absorbance spectra are often unique, especially for small molecules and isomers. vuvanalytics.com
A key strength of GC-VUV is its ability to perform spectral deconvolution of co-eluting peaks. impinforma.mx Because the VUV spectra of different compounds, including structural isomers, are typically distinct, mathematical algorithms can be used to separate and quantify individual components even when they are not fully resolved chromatographically. vuvanalytics.comwsu.edu This capability is highly valuable for analyzing complex mixtures of fluorinated hydrocarbons, which often contain numerous isomers. The VUV detector provides both quantitative and qualitative information, making it a powerful alternative to mass spectrometry for certain applications, such as detailed hydrocarbon analysis (DHA). researchgate.netimpinforma.mx
Table 1: Comparison of GC-FT-IR and GC-VUV for Fluorinated Compound Analysis
| Feature | GC-FT-IR | GC-VUV |
|---|---|---|
| Principle | Measures absorption of infrared radiation, corresponding to molecular vibrations of functional groups. dtic.mil | Measures absorption of high-energy UV radiation, corresponding to electronic transitions. researchgate.net |
| Compound Identification | Based on characteristic functional group frequencies (e.g., C-F, C-H stretches). nih.gov | Based on unique, compound-specific absorbance spectra in the VUV region. vuvanalytics.com |
| Isomer Differentiation | Can differentiate structural isomers with distinct IR spectra. | Excellent for differentiating isomers, as even small structural changes can lead to unique VUV spectra. wsu.edu |
| Co-elution Handling | Limited ability to deconvolve co-eluting peaks. | Strong capability for spectral deconvolution, allowing for quantification of chromatographically unresolved peaks. impinforma.mx |
| Sensitivity | Generally lower sensitivity compared to some other GC detectors. | High sensitivity, with detection limits often in the picogram range. researchgate.net |
| Universality | Not all compounds are IR-active. | Nearly all chemical compounds absorb in the VUV region, making it a near-universal detector. researchgate.net |
Chemometric Approaches in Analytical Chemistry of Fluorinated Systems
The analysis of fluorinated systems using modern hyphenated techniques generates vast and complex datasets. Chemometrics, the application of mathematical and statistical methods to chemical data, is essential for extracting meaningful information from this data. frontiersin.org These approaches are particularly crucial when dealing with overlapping signals or when trying to identify patterns in multivariate data, such as those produced by GC-VUV or other spectroscopic methods. nih.govacs.org
Chemometric methods can be broadly categorized into pattern recognition, dimensionality reduction, and regression techniques. For the analysis of fluorinated compounds, these tools can enhance qualitative and quantitative analysis, improve model robustness, and enable the identification of compounds in complex matrices. frontiersin.orgprairielights.com
Principal Component Analysis (PCA)
Principal Component Analysis (PCA) is an unsupervised pattern recognition technique used to reduce the dimensionality of multivariate data while retaining the most important information (variance). frontiersin.org In the context of analyzing fluorinated systems, PCA can be applied to spectroscopic data (e.g., a series of VUV spectra from a GC run) to visualize the relationships between different samples or to identify outliers. frontiersin.orgbts.gov For instance, PCA can differentiate between fuel samples based on their hydrocarbon and fluorocarbon profiles or quantify specific chemical classes, like olefins, by creating a principal component template that represents the spectral features of that class. bts.gov This allows for the identification and quantification of trace components that might otherwise be missed. bts.gov
Multivariate Calibration and Regression
When the goal is quantitative analysis, multivariate calibration methods are employed. These methods build a mathematical model that relates the instrumental response (e.g., spectra) of a set of calibration samples to the known concentrations of the analyte(s) of interest. This model can then be used to predict the concentrations in unknown samples. Common methods include:
Partial Least Squares (PLS) Regression: A regression technique that is similar to PCA but models the relationship between the predictor variables (spectra) and response variables (concentrations) simultaneously. It is robust for handling data where variables are numerous and highly correlated, which is common in spectroscopy.
Parallel Factor Analysis (PARAFAC): A multi-way decomposition method that is particularly useful for data from techniques that produce three-dimensional datasets, such as fluorescence excitation-emission matrices (EEMs). nih.govacs.org It can decompose overlapping fluorescent signals from a mixture of fluorinated compounds into the individual signals of each component, allowing for their quantification. nih.govacs.org
The integration of chemometrics with hyphenated analytical methods provides a powerful framework for the detailed characterization of this compound and related fluorinated systems. These statistical tools are indispensable for navigating the complexity of the data and building robust analytical models. youtube.com
Table 2: Chemometric Approaches and Their Applications in Fluorinated System Analysis
| Chemometric Method | Description | Application in Fluorinated System Analysis |
|---|---|---|
| Principal Component Analysis (PCA) | An unsupervised dimensionality reduction technique that transforms data into a set of uncorrelated principal components, capturing the maximum variance. frontiersin.org | Differentiating samples based on their chemical profile; identifying and quantifying trace species and isomers from GC-VUV data; data visualization. wsu.edubts.gov |
| Parallel Factor Analysis (PARAFAC) | A multi-way decomposition method that breaks down complex data matrices (e.g., EEMs) into their individual underlying components. nih.govacs.org | Decomposing overlapping signals from fluorescent fluorinated compounds in a mixture to enable individual quantification. nih.govacs.org |
| Partial Least Squares (PLS) Regression | A supervised regression method that builds a predictive model between spectral data and concentration, handling multicollinearity effectively. | Developing quantitative models to predict the concentration of heptafluorobutane or its impurities from spectroscopic data (e.g., FT-IR, VUV). |
| Bootstrapping | A resampling technique used to estimate the robustness and uncertainty of a statistical model by repeatedly sampling from the original dataset. youtube.com | Validating the performance and robustness of a quantitative chemometric model, such as assessing the limits of detection. youtube.com |
Theoretical and Computational Studies of Fluorinated Butane Chemistry
Quantum Chemical Investigations of Electronic Structure and Reactivity
Quantum chemical methods are fundamental to predicting the electronic environment of a molecule, which in turn governs its reactivity and physical properties.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. While DFT has been widely applied to a variety of fluorinated organic compounds to investigate properties like bond dissociation energies, reaction mechanisms, and spectroscopic parameters, specific DFT studies on the electronic structure and reactivity of 1,1,1,2,4,4,4-heptafluorobutane are not found in the surveyed scientific literature. General findings on related molecules suggest that the high electronegativity of fluorine atoms significantly influences the electron density distribution, leading to strong C-F bonds and altered acidity of neighboring C-H bonds.
Molecular modeling and simulations, which often employ force fields derived from quantum mechanical data, are essential for understanding the macroscopic properties of substances based on their microscopic behavior. Such studies on fluorinated systems can predict properties like density, viscosity, and phase behavior. However, specific molecular modeling and simulation research focused solely on this compound, which would provide insights into its condensed-phase behavior, is not documented in publicly accessible research.
The potential energy surface (PES) is a critical concept in computational chemistry that maps the energy of a molecule as a function of its geometry. Analysis of the PES allows for the identification of stable isomers (minima) and the transition states (saddle points) that connect them, providing crucial information about reaction barriers and pathways. A detailed exploration of the potential energy surface of this compound, including its various conformers and the transition states for their interconversion, has not been specifically reported.
Understanding the electronic ground and excited states of a molecule is key to predicting its spectroscopic properties and photochemical reactivity. While computational methods are capable of providing such characterizations, published studies detailing the electronic ground and excited states of this compound are absent from the scientific record.
Computational Reaction Dynamics and Kinetics
Beyond static properties, computational chemistry can simulate the time-evolution of chemical reactions, offering a dynamic picture of molecular transformations.
Ab initio molecular dynamics (AIMD) combines quantum mechanical calculations of forces with classical mechanics to simulate the real-time motion of atoms in a molecule or during a reaction. This powerful technique can reveal complex reaction mechanisms and dynamics that are not apparent from static calculations. There are no specific AIMD studies in the available literature that focus on the reaction pathways of this compound. Such research would be invaluable for understanding its decomposition mechanisms or its reactions with other chemical species.
Kinetic and Equilibrium Isotope Effects in Fluorinated Reaction Mechanisms
The study of kinetic isotope effects (KIEs) provides profound insights into reaction mechanisms by observing changes in reaction rates upon isotopic substitution. wikipedia.orglibretexts.org This phenomenon arises from the mass-dependent vibrational frequencies of molecules; heavier isotopes generally lead to lower vibrational frequencies and, consequently, require more energy to reach the transition state. princeton.edu KIEs are particularly valuable for elucidating the rate-determining steps and the nature of transition states in chemical reactions. libretexts.org
In the context of fluorinated compounds, KIEs can be categorized as primary or secondary. Primary KIEs are observed when an isotopic substitution occurs at a bond that is broken or formed in the rate-determining step. libretexts.org Secondary KIEs, on the other hand, arise from isotopic substitutions at positions not directly involved in bond cleavage or formation but that still influence the vibrational modes of the molecule. wikipedia.org These effects are typically smaller than primary KIEs but can provide crucial information about changes in hybridization and hyperconjugation during a reaction. libretexts.org
The magnitude of the KIE is often expressed as the ratio of the rate constant of the lighter isotope (kL) to that of the heavier isotope (kH). For the common deuterium (B1214612) isotope effect, this is represented as kH/kD. Normal KIEs (kH/kD > 1) are typical for reactions where the bond to the isotope is weakened in the transition state. wikipedia.orglibretexts.org The theoretical maximum for a primary C-H/C-D KIE is around 7-8 at room temperature. libretexts.org
While direct experimental KIE studies on this compound are not extensively documented in the readily available literature, the principles of KIE are fundamental to understanding its potential reaction pathways, such as dehydrofluorination or reactions with atmospheric radicals. For instance, in a hypothetical E2 elimination of HF from this compound, a primary KIE would be expected if the C-H bond is broken in the rate-determining step. The magnitude of this KIE would offer insights into the symmetry of the transition state. princeton.edu
Table 1: Theoretical Maximum Primary Kinetic Isotope Effects for C-H Bond Cleavage
| Isotopic Pair | Theoretical Maximum k_light / k_heavy at 298 K |
| ¹²C-H / ¹²C-D | ~7-8 |
| ¹²C-H / ¹²C-T | ~16 |
This table presents the generally accepted theoretical maximum values for primary kinetic isotope effects involving the cleavage of a carbon-hydrogen bond.
Automated Transition-State Search Algorithms in Computational Chemistry
The identification of transition state (TS) structures is a cornerstone of computational studies on reaction mechanisms. nih.gov These saddle points on the potential energy surface represent the highest energy barrier along the reaction coordinate and are crucial for calculating reaction rates. researchgate.net Automated transition-state search algorithms have become indispensable tools for efficiently locating these structures, especially for complex reactions. rsc.org
Many of these algorithms work by starting with an initial guess of the TS geometry and then refining it. nih.gov Methods like the freezing string method (FSM) and the growing string method (GSM) are double-ended approaches that interpolate a path between reactants and products to generate an initial guess for the TS. nih.govresearchgate.net The efficiency of these methods can be enhanced by employing techniques like a quasi-Newton line search with a BFGS Hessian update. nih.gov
A significant challenge in TS searches is the computational cost associated with calculating the Hessian matrix (the matrix of second derivatives of the energy with respect to atomic coordinates), which is often required to characterize the stationary point as a true transition state (having exactly one imaginary frequency). nih.govq-chem.com To circumvent the expensive calculation of an exact Hessian, approximate Hessians can be constructed. These can be generated using information about the tangent direction and local curvature at the guessed TS geometry. nih.govresearchgate.net The partitioned-rational function optimization (P-RFO) algorithm is an example of a method that can effectively utilize such an approximate Hessian to refine the TS structure. q-chem.com
Recent advancements have also integrated machine learning, such as graph neural network potentials, to accelerate the identification of TS guess structures, thereby reducing the number of computationally expensive ab initio calculations required. arxiv.org These automated methods, by streamlining the process of finding transition states, are crucial for studying the reaction kinetics of molecules like this compound, for which various decomposition and reaction pathways may exist. rsc.org
Principles and Methodologies in Quantum Chemistry for Fluorinated Systems
The study of fluorinated compounds like this compound relies heavily on the principles and methodologies of quantum chemistry. These computational tools allow for the investigation of molecular structure, properties, and reactivity. nih.govtaylorfrancis.com The introduction of fluorine atoms into organic molecules significantly alters their electronic properties, making quantum mechanical approaches essential for accurate descriptions. emerginginvestigators.orgacs.org
Born-Oppenheimer Approximation in Molecular Systems
A fundamental principle that underpins most quantum chemistry calculations is the Born-Oppenheimer (BO) approximation. wikipedia.orgnumberanalytics.com This approximation separates the motion of the electrons from the motion of the much heavier nuclei. libretexts.org Given the large mass difference, the nuclei are considered to be fixed in space, and the electronic Schrödinger equation is solved for that static nuclear configuration. wikipedia.orglibretexts.org This separation simplifies the otherwise intractable molecular Schrödinger equation. numberanalytics.com
The BO approximation allows for the concept of a potential energy surface (PES), where the electronic energy is calculated for various arrangements of the nuclei. arxiv.org This surface then governs the motion of the nuclei, allowing for the study of molecular vibrations, rotations, and chemical reactions. libretexts.org While the BO approximation is highly effective, it can break down in certain situations, such as in the presence of conical intersections between electronic states, which can lead to rapid non-radiative decay processes. aip.org
For fluorinated systems, the BO approximation is generally valid and provides the foundation for calculating their properties. arxiv.org For example, in a study of hydrogen fluoride (B91410) (HF), the BO approximation was used to generate an analytical potential energy curve, which in turn was used to calculate its rovibrational spectrum. arxiv.org
Many-Electron Systems and Self-Consistent Field Approximations in Fluorinated Compound Calculations
The presence of multiple electrons in molecules necessitates approximations to solve the electronic Schrödinger equation due to the complex electron-electron repulsion terms. fiveable.me The Hartree-Fock (HF) method is a central approximation that treats each electron as moving in an average field created by all other electrons. This is known as a self-consistent field (SCF) approach. fiveable.mecaltech.edu
In the HF-SCF procedure, an initial guess for the electronic orbitals is made, and the average field is calculated. The Schrödinger equation is then solved for an electron in this field, yielding a new set of orbitals. This process is repeated iteratively until the orbitals and the field they produce are consistent with each other, or "self-consistent." youtube.commdpi.com
The HF method approximates the many-electron wavefunction as a single Slater determinant of one-electron orbitals, which accounts for the antisymmetric nature of the wavefunction with respect to electron exchange. fiveable.me While the HF method is a powerful starting point, it neglects the detailed correlation of electron motions. fiveable.me More advanced methods, such as Density Functional Theory (DFT), which is also an SCF method, have been developed to include electron correlation effects and are widely used for studying fluorinated systems. nih.govnih.gov For example, DFT calculations have been successfully used to investigate the thermal decomposition of fluorinated butenes. nih.gov
Table 2: Key Approximations in Computational Chemistry
| Approximation | Description | Application in Fluorinated Systems |
| Born-Oppenheimer | Separates nuclear and electronic motion due to the large mass difference. wikipedia.orglibretexts.org | Enables the concept of a potential energy surface for studying reactions and vibrations of molecules like this compound. arxiv.org |
| Hartree-Fock (Self-Consistent Field) | Treats each electron in the average field of all other electrons. fiveable.mecaltech.edu | Provides a foundational method for calculating the electronic structure and orbitals of fluorinated compounds. nih.gov |
Molecular Symmetry and Quantum Mechanical Interpretations in Fluorine-Containing Structures
Molecular symmetry plays a crucial role in quantum mechanics and can be used to simplify calculations and understand molecular properties. rsc.orguni-leipzig.de Group theory is the mathematical framework used to describe the symmetry of molecules. By identifying the symmetry elements (e.g., rotation axes, mirror planes) of a molecule, one can classify it into a specific point group. uni-leipzig.de
This classification has important consequences for quantum mechanical calculations. For instance, orbitals and vibrational modes can be labeled according to the irreducible representations of the molecule's point group. This symmetry information can predict which spectroscopic transitions are allowed or forbidden and can simplify the calculation of molecular integrals. uni-leipzig.de
Advanced Applications of Fluorinated Butane Derivatives in Chemical Science and Engineering
Role in Organic Synthesis as Reagents and Intermediates
Fluorinated compounds are crucial in modern chemistry due to the unique properties that fluorine atoms impart to molecules, such as enhanced thermal stability and altered reactivity. sigmaaldrich.com These compounds are often created using "building blocks"—smaller molecules that can be assembled into more complex structures. alfa-chemistry.comossila.com
Precursors for Complex Fluorinated Organic Molecules
There is currently no specific information available in the searched literature detailing the use of 1,1,1,2,4,4,4-heptafluorobutane as a direct precursor for the synthesis of complex fluorinated organic molecules. General strategies for creating such molecules often involve processes like halofluorination, where a halogen and a fluorine atom are added across a double bond, but specific examples starting from this compound are not provided. beilstein-journals.org
Application in Specialized Chemical Formulations
The unique properties of fluorinated compounds make them valuable components in highly specialized chemical formulations, ranging from energy storage to fire safety.
Utilization in Advanced Battery Electrolyte Systems
The performance and safety of high-energy batteries, such as lithium-ion batteries, are heavily dependent on the electrolyte formulation. Additives are often used to form protective films on the electrodes, enhancing stability and cycle life. sigmaaldrich.com Fluorinated compounds, including hydrofluoroethers and various borate (B1201080) salts, are frequently investigated as additives to improve the performance of non-aqueous electrolytes, particularly in high-voltage systems. sigmaaldrich.comnih.govresearchgate.net Despite this trend, there is no specific information in the searched results indicating that this compound is utilized as a component or additive in advanced battery electrolyte systems.
Components in Non-Aqueous Electrolytes
Non-aqueous electrolytes are essential for high-voltage battery chemistries. google.com Research in this area focuses on developing electrolytes that are less flammable and more stable at higher voltages. rsc.org While fluorinated carbonates and other fluorinated additives are explored for these purposes, the reviewed literature does not mention this compound as a component in such formulations. nih.govgoogle.com
Materials Science Innovations through Fluorination
The introduction of fluorine into organic molecules can dramatically alter their physical and chemical properties, leading to materials with exceptional thermal stability, chemical resistance, and unique electronic characteristics. sigmaaldrich.comnih.gov These properties make fluorinated compounds highly valuable in various fields of materials science, from energetic materials to advanced electrochemical systems. The strong carbon-fluorine bond, one of the strongest in organic chemistry, imparts significant stability to the molecular structure. nih.govresearchgate.net This section explores the application of fluorination in creating novel materials, with a specific focus on the potential, though not yet extensively documented, role of butane (B89635) derivatives like this compound.
Synthesis of Fluorine-Rich Materials for Energetic Applications
The synthesis of energetic materials is a field continuously seeking compounds with higher performance, improved stability, and greater safety. chemistry-chemists.comwiley-vch.de High-density, high-heat-of-formation materials are often targeted, with a focus on heterocyclic compounds that can pack efficiently in a crystal lattice. chemistry-chemists.com While research has traditionally centered on nitro- and amino-functionalized heterocycles and caged hydrocarbons, the incorporation of fluorine is a strategy to enhance density and oxidative power. chemistry-chemists.comwiley-vch.de
Currently, the literature on energetic materials does not prominently feature this compound as a direct precursor. The synthesis of modern energetic materials often involves complex heterocyclic chemistry or the nitration of polycyclic alkanes. chemistry-chemists.comwiley-vch.de
Table 1: Key Properties of Selected Energetic Materials
| Compound | Density (g/cm³) | Application Area |
| HNIW (CL-20) | 2.04 | High Explosive, Propellant |
| ONC | 1.979 | High Explosive |
| TNAZ | 1.84 | High Explosive, Propellant |
| ADN | 1.81 | Propellant |
| FOX-7 | 1.885 | Insensitive High Explosive |
This table presents data for established and novel energetic materials for comparative purposes. wiley-vch.de
While direct synthesis routes using heptafluorobutane are not detailed, the fundamental properties of fluorocarbons suggest their potential utility. The high electronegativity of fluorine can influence the electronic structure of adjacent energetic functional groups, potentially enhancing performance. Further research would be required to explore the feasibility of incorporating fluorinated butane scaffolds into energetic molecules.
Development of Fluorinated Polymers and Ionomers for Electrochemical Systems
Fluorinated polymers and ionomers are critical components in modern electrochemical devices such as fuel cells and lithium-ion batteries. pageplace.degoogle.com Their principal advantages include high thermal and chemical stability, which are essential for long-term operation in harsh electrochemical environments. nih.gov
Fluoropolymers, such as those derived from tetrafluoroethylene (B6358150) (TFE), are known for their chemical inertness and hydrophobicity. sigmaaldrich.com In the context of electrochemical systems, ionomers—polymers with ionic groups—are of particular interest. Perfluorinated ionomers, for example, are used as proton-exchange membranes in fuel cells. energy.gov20.210.105ua.edu These materials combine the stability of a perfluorinated backbone with sulfonic acid or other functional groups to facilitate ion transport. 20.210.105
The development of new fluorinated monomers is a key area of research to improve the performance of these electrochemical systems. energy.gov20.210.105 Scientists aim to create ionomers with higher conductivity and better mechanical properties. While monomers like trifluorovinyl ethers are actively being investigated for copolymerization with TFE, the direct use of this compound as a monomer in this context is not described in the reviewed literature. energy.gov
Table 2: Examples of Monomers for Fluorinated Ionomers
| Monomer | Functional Group | Application |
| Tetrafluoroethylene (TFE) | - | Polymer backbone |
| Trifluorovinyl ethers (TFVE) | -SO₂F, -SO₃(Na), -PO(OH)₂ | Proton-conducting ionomers |
| Vinylidene fluoride (B91410) (VDF) | - | Piezoelectric and ferroelectric polymers |
This table highlights common monomers used in the synthesis of fluorinated polymers and ionomers for electrochemical applications. nih.govenergy.gov
The unique properties of fluorinated materials, stemming from the strong C-F bond, make them indispensable in high-performance applications. nih.govresearchgate.net Although this compound is a known compound, its specific role as a building block in the synthesis of advanced energetic materials or fluorinated polymers for electrochemical systems is not yet established in the scientific literature.
Future Directions and Emerging Research Areas for 1,1,1,2,4,4,4 Heptafluorobutane and Its Derivatives
Development of Novel and Sustainable Synthetic Routes for Fluorinated Butanes
A primary objective in contemporary fluorine chemistry is the creation of environmentally responsible and economically viable methods for synthesizing fluorinated butanes. Traditional synthesis routes often involve harsh conditions and generate significant waste. Consequently, research is shifting towards greener alternatives. One of the most promising avenues is the development of catalytic C-H fluorination, which allows for the direct insertion of fluorine into a hydrocarbon framework, thereby minimizing the need for pre-functionalized starting materials. While still in the research phase for heptafluorobutane production, this technique holds considerable promise for more atom-economical and direct syntheses.
Another key area of development is the exploration of novel fluorinating agents that are less hazardous and more selective than traditional reagents like anhydrous hydrogen fluoride (B91410). The use of nucleophilic fluorine sources, such as potassium fluoride, often paired with phase-transfer catalysts, facilitates reactions under milder conditions. Furthermore, the adoption of flow chemistry is gaining traction for the synthesis of fluorinated compounds. Continuous flow reactors provide superior control over reaction parameters, enhance safety, and improve scalability, which is particularly beneficial for managing the exothermic nature of many fluorination reactions.
Advanced Computational Prediction of Reactivity and Selectivity in Fluorine Chemistry
Computational chemistry has become a cornerstone of modern fluorine research, enabling scientists to predict and understand the intricacies of fluorination reactions. Density Functional Theory (DFT) is a powerful tool for modeling molecular structures and calculating reaction pathways, providing deep insights into reaction mechanisms. This predictive power helps in the rational design of catalysts and the optimization of reaction conditions.
For instance, DFT calculations can forecast the regioselectivity of fluorination on a butane (B89635) molecule, identifying the most probable isomers of heptafluorobutane under various catalytic scenarios. This significantly curtails the experimental effort required to optimize synthetic pathways. Molecular dynamics simulations further contribute by modeling the physical behavior of fluorinated butanes, which is essential for understanding their properties as solvents or refrigerants.
| Computational Method | Application in Fluorinated Butane Research |
| Density Functional Theory (DFT) | Predicts reaction pathways, activation energies, and regioselectivity in fluorination reactions. |
| Molecular Dynamics (MD) Simulations | Simulates the conformational behavior and intermolecular interactions of fluorinated butanes. |
| Ab initio methods | Provides high-accuracy calculations of molecular properties and reaction energetics from first principles. |
Integration of Machine Learning in Fluorinated Compound Research
The advent of machine learning (ML) is set to revolutionize the discovery and development of fluorinated compounds. By training algorithms on vast datasets of chemical reactions and molecular properties, ML models can predict experimental outcomes with remarkable accuracy. In the synthesis of fluorinated butanes, ML can be employed to determine the optimal reaction conditions to maximize yield and selectivity, a process known as reaction optimization.
Moreover, ML is instrumental in Quantitative Structure-Property Relationship (QSPR) studies. These models correlate the molecular structure of fluorinated butanes with their physical and chemical properties, enabling the prediction of properties for novel, unsynthesized compounds. This capability is invaluable for screening large virtual libraries to identify candidates with desirable characteristics for specific applications.
Elucidation of Complex Environmental Transformations of Heptafluorobutane Derivatives
A critical aspect of ongoing research is to thoroughly understand the environmental fate of 1,1,1,2,4,4,4-heptafluorobutane and its derivatives. While these compounds have a low ozone depletion potential, their atmospheric persistence and global warming potential necessitate careful study. The primary atmospheric degradation pathway for many hydrofluorocarbons is their reaction with hydroxyl radicals (•OH). Both experimental and computational studies are focused on determining the rate constants of these reactions to estimate the atmospheric lifetimes of these compounds.
The degradation products of heptafluorobutane are also under scrutiny. Its breakdown can lead to the formation of other fluorinated compounds, such as trifluoroacetic acid, which can persist in the environment. Research aims to fully characterize these transformation products and assess their potential environmental and toxicological impacts.
Exploration of New Application Domains in Specialized Chemical Technologies for Fluorinated Butanes
Researchers are actively exploring new and specialized applications for this compound that leverage its unique properties, including high thermal stability, low surface tension, and non-flammability. One such area is its use as a solvent in biphasic catalysis, where its low miscibility with many organic and aqueous phases simplifies catalyst recycling and product purification.
Another promising application is as a heat transfer fluid in advanced cooling systems for electronics and geothermal power generation, where its excellent thermal properties are highly advantageous. In materials science, fluorinated butanes are being investigated as blowing agents for producing high-performance polymer foams with superior thermal insulation properties. Additionally, the distinctive solvent properties of heptafluorobutane are being harnessed for the extraction of natural products and for precision cleaning in the aerospace and electronics industries.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 1,1,1,2,4,4,4-heptafluorobutane and its derivatives?
- Methodological Answer : Dehydrofluorination using solid KOH is a key method. For example, 1,1,1,2,4,4-hexafluoro-2-butene is synthesized via dehydrofluorination of 1,1,1,2,2,4,4-heptafluorobutane (CHF₂CH₂CF₂CF₃) using solid KOH . Hydrogenation reactions with palladium catalysts (e.g., 5% Pd/C) can also yield heptafluorobutane derivatives, though by-products like 1,1,1,2,3,4,4,4-octafluorobutane may form, requiring gas chromatography for analysis .
Q. How can researchers characterize the purity and structure of this compound in experimental settings?
- Methodological Answer : Gas chromatography (GC) is critical for purity assessment, especially to resolve isomers or by-products (e.g., distinguishing this compound from octafluorobutane) . Nuclear magnetic resonance (¹⁹F NMR) is essential for structural confirmation, as seen in studies of fluorinated butane derivatives .
Q. What safety protocols are recommended for handling this compound in the laboratory?
- Methodological Answer : Due to limited data on toxicity and volatility, researchers should prioritize fume hood use, inert atmosphere handling, and leak detection systems. Toxicity profiles suggest monitoring for respiratory irritation, as seen in structurally similar fluorocarbons .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during the synthesis of heptafluorobutane derivatives?
- Methodological Answer : Catalytic selectivity is critical. For instance, palladium on activated carbon (Pd/C) in hydrogenation reactions may reduce unwanted isomers. Temperature control (e.g., 50–100°C) and catalyst loading adjustments can suppress diastereomer formation, as observed in mixtures containing this compound . Kinetic studies using GC-MS are recommended for real-time monitoring .
Q. What experimental methods are used to determine thermodynamic properties like phase transition enthalpies for heptafluorobutane derivatives?
- Methodological Answer : Sublimation and vaporization enthalpies are measured via thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC). For example, 1,1,1,2,4,4,4-heptafluoro-2-(trifluoromethoxy)butane exhibits a vaporization enthalpy of 31.8 kJ/mol at 303 K, determined using vapor pressure data across 288–323 K .
Q. How do computational models aid in predicting the environmental impact of this compound?
- Methodological Answer : Molecular dynamics simulations and quantitative structure-activity relationship (QSAR) models estimate atmospheric lifetime and global warming potential (GWP). These models rely on bond dissociation energies and radiative efficiency data, though experimental validation is limited for understudied compounds like heptafluorobutane .
Q. What strategies resolve contradictions in reported reaction yields or isomer distributions for fluorinated butanes?
- Methodological Answer : Systematic replication under controlled conditions (e.g., catalyst type, solvent purity) is essential. For example, discrepancies in dehydrofluorination yields may arise from KOH particle size or moisture content . Cross-validation using multiple analytical techniques (GC, NMR, FT-IR) reduces misinterpretation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
